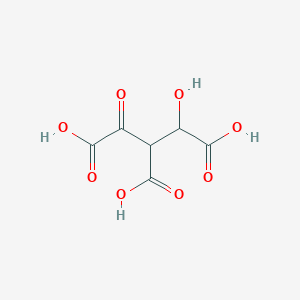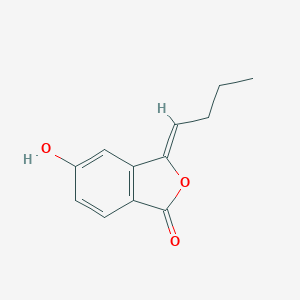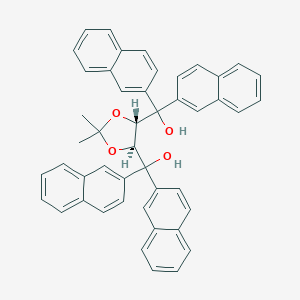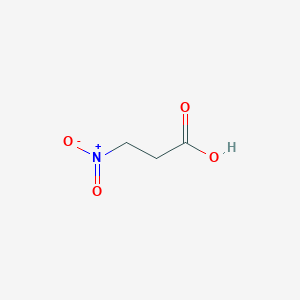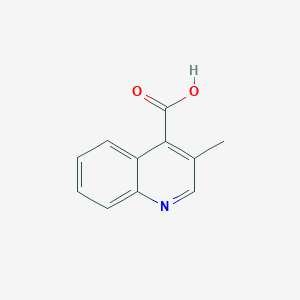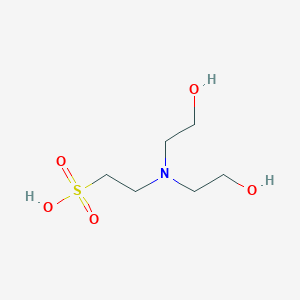
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is a modified glucopyranoside derivative. This compound is notable for its use in various scientific research fields, particularly in organic synthesis and biomedicine. The presence of benzoyl and tert-butyldimethylsilyl groups enhances its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring. The process begins with the benzoylation of the hydroxyl groups at positions 2, 3, and 4 using benzoyl chloride in the presence of a base such as pyridine . The tert-butyldimethylsilyl group is then introduced at the 6-position through silylation using tert-butyldimethylsilyl chloride and a suitable base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into different forms.
Substitution: The benzoyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside involves its role as a protective group in organic synthesis. The benzoyl and silyl groups protect the hydroxyl functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective modification of other parts of the molecule. This selective protection is crucial in multi-step synthesis processes, enabling the construction of complex molecules with high precision.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside
- Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-a-D-glucopyranoside
- Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldiphenylsilyl-a-D-glucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is unique due to its specific combination of protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic applications where selective protection and deprotection of hydroxyl groups are required. Its structural features also contribute to its effectiveness in various chemical transformations and its utility in the synthesis of biologically active compounds.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40O9Si/c1-34(2,3)44(5,6)39-22-26-27(41-30(35)23-16-10-7-11-17-23)28(42-31(36)24-18-12-8-13-19-24)29(33(38-4)40-26)43-32(37)25-20-14-9-15-21-25/h7-21,26-29,33H,22H2,1-6H3/t26-,27-,28+,29-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZLCBDCWPRCMA-OCOQZWCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40O9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
